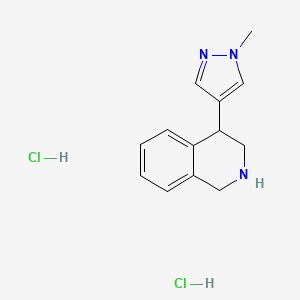

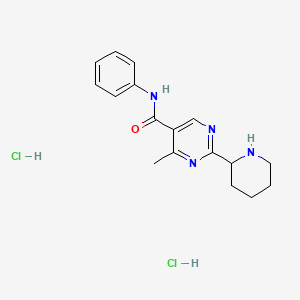

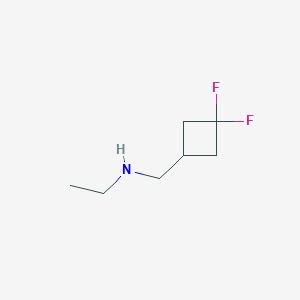

![molecular formula C6H9F2N B1435139 7,7-Difluoro-5-azaspiro[2.4]heptane CAS No. 1823384-48-0](/img/structure/B1435139.png)

7,7-Difluoro-5-azaspiro[2.4]heptane

Overview

Description

7,7-Difluoro-5-azaspiro[2.4]heptane is a chemical compound with the molecular formula C6H9F2N . It is a solid substance and is often found in the form of its hydrochloride salt . The compound has a molecular weight of 169.6 .

Molecular Structure Analysis

The molecular structure of 7,7-Difluoro-5-azaspiro[2.4]heptane involves a spirocyclic system, which is a type of cyclic compound where two rings share a single atom . In this case, the shared atom is a nitrogen atom . The compound also contains two fluorine atoms, which are attached to the same carbon atom, making it difluorinated .Physical And Chemical Properties Analysis

7,7-Difluoro-5-azaspiro[2.4]heptane is a solid substance . It has a molecular weight of 169.6 . The compound is often stored in an inert atmosphere at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient methods for synthesizing novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. These methodologies enable the preparation of these compounds on both a library and individual preparative scale, underscoring their potential utility in drug discovery efforts (Guerot, Carreira, Tchitchanov, & Knust, 2011). Additionally, the photochemically induced aryl azide rearrangement produces ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, showcasing the compound's role in novel photochemical transformations (Andersson et al., 2017).

Application in Drug Discovery and Medicinal Chemistry

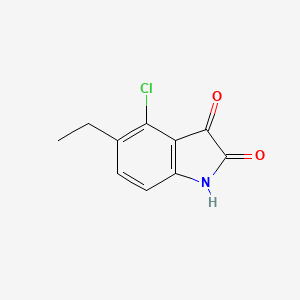

Azaspiro[3.3]heptanes have been analyzed for their potential to replace morpholines, piperidines, and piperazines in medicinal chemistry, revealing that they can significantly lower lipophilicity, which is a desirable property for enhancing drug-like characteristics (Degorce, Bodnarchuk, & Scott, 2019). Furthermore, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been synthesized, displaying potent antibacterial activity against respiratory pathogens, highlighting the potential therapeutic applications of these compounds (Odagiri et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name |

7,7-difluoro-5-azaspiro[2.4]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N/c7-6(8)4-9-3-5(6)1-2-5/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSBQDQZUXWLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Difluoro-5-azaspiro[2.4]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

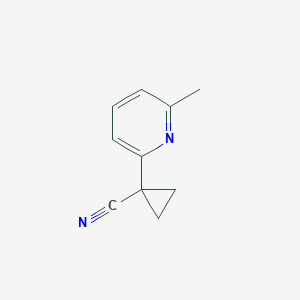

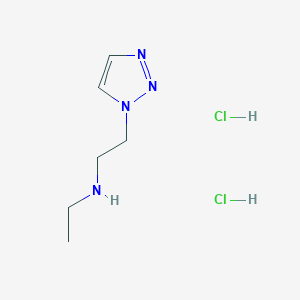

![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)

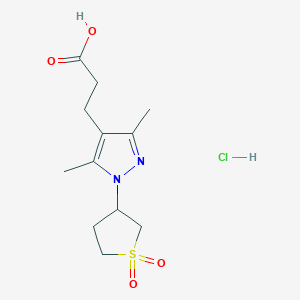

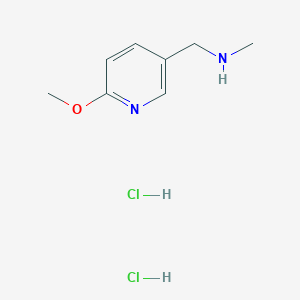

![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435068.png)

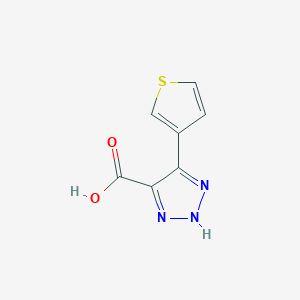

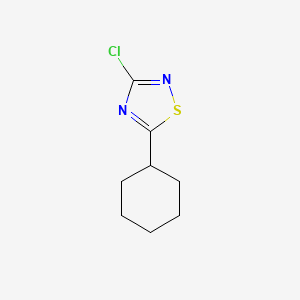

![7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1435069.png)

![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)